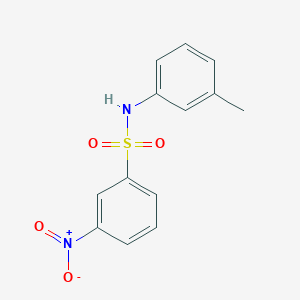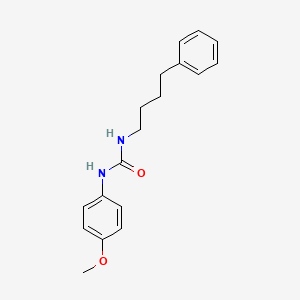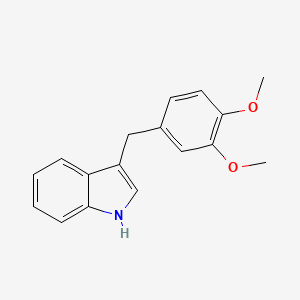
N-(3-methylphenyl)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-3-nitrobenzenesulfonamide, also known as this compound, is a chemical compound with the molecular formula C13H12N2O4S. It is a white or yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and acetone. This compound has been extensively studied for its potential applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes like carbonic anhydrase, which are essential for the survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
This compound(3-methylphenyl)-3-nitrobenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms like Escherichia coli, Staphylococcus aureus, and Candida albicans. It has also been found to inhibit the growth of various cancer cell lines like HeLa, MCF-7, and A549. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide in lab experiments include its relatively low cost, its ability to inhibit the growth of a wide range of microorganisms and cancer cells, and its potential use as an enzyme inhibitor. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research involving N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide. These include:
1. Further studies to fully understand its mechanism of action and potential use as an enzyme inhibitor.
2. Studies to determine its potential use as an antitumor agent.
3. Studies to determine its potential use as an antibacterial and antifungal agent.
4. Studies to determine its potential use in the treatment of inflammatory disorders.
5. Studies to determine its potential use as an antioxidant.
In conclusion, this compound(3-methylphenyl)-3-nitrobenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities, as well as anti-inflammatory and antioxidant properties. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide can be synthesized through a two-step process. The first step involves the nitration of 3-methylacetophenone with a mixture of nitric acid and sulfuric acid to form 3-methyl-4-nitroacetophenone. The second step involves the reaction of 3-methyl-4-nitroacetophenone with sulfanilamide in the presence of a base like sodium carbonate to form this compound(3-methylphenyl)-3-nitrobenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as an enzyme inhibitor.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-4-2-5-11(8-10)14-20(18,19)13-7-3-6-12(9-13)15(16)17/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBZINOWXNVCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(methylthio)benzyl]-4-(3-pyridinylcarbonyl)piperazine oxalate](/img/structure/B5014217.png)
![methyl 4-[(3-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5014221.png)

![1-cyclohexyl-2-{[5-(2-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5014228.png)

![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-beta-alaninate](/img/structure/B5014246.png)
![4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5014252.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5014265.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5014266.png)
![1-(diphenylmethyl)-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5014268.png)
![ethyl 4-ethyl-5-methyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5014269.png)
![1-(2-bromo-4,5-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5014275.png)
![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5014296.png)
